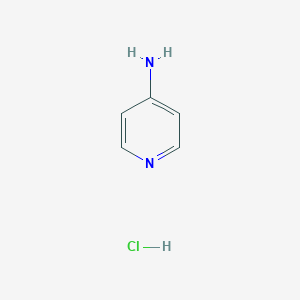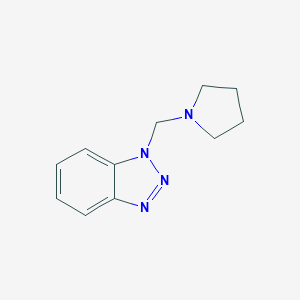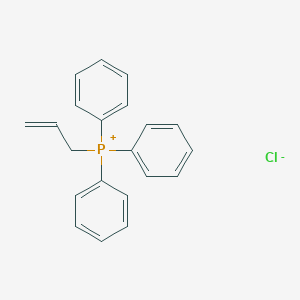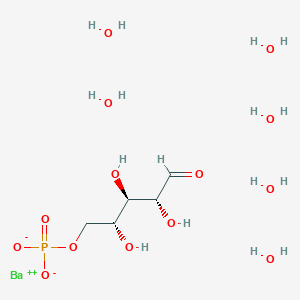
5-Ethyl-5-methyldecane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, which includes reactions between alcohols and orthoacetates, followed by halogenation and base-induced formation of the final product . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves detailed structural determination techniques such as XRD and NMR, which are crucial for confirming the structure of synthesized compounds . These methodologies could be adapted for the synthesis and confirmation of the structure of 5-Ethyl-5-methyldecane.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal XRD and supported by various spectroscopic methods . These techniques are essential for the molecular structure analysis of any organic compound, including 5-Ethyl-5-methyldecane.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the coupling of methylidene to ethylene ligands in dimetallic assemblies, which is a key step in catalytic C1 chemistry . Understanding these reactions provides insight into the reactivity and potential transformations of organic molecules, which is relevant for the chemical reactions analysis of 5-Ethyl-5-methyldecane.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. For example, the crystal structure and hydrogen bonding patterns can affect the melting point and solubility . The papers do not directly provide data on the physical and chemical properties of 5-Ethyl-5-methyldecane, but the methodologies used for other compounds, such as thermal analysis and solubility studies, can be applied to this compound as well.
Applications De Recherche Scientifique
Pheromones in Marine Biology : A study identified 5-methyldecane as a minor component in the pheromone bouquet of Platynereis dumerilii, which elicits an electrophysiological response in females of this species (Zeeck et al., 1990).
Hydrolysis of Cellulose in Ionic Liquids : Research on the acid-catalyzed hydrolysis of cellulose dissolved in ionic liquids (like 1-ethyl-3-methylimidazolium chloride) investigated the formation of glucose, cellobiose, and 5-hydroxymethylfurfural (Dee & Bell, 2011).
Synthesis of Chemical Entities for Medical Applications : A study described the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).
Carbon-Carbon Bond Formation Reactions : A study investigated carbon-carbon bond formation reactions over ZSM-5 catalyst with the help of deuterium labeling, which is relevant to understanding chemical synthesis mechanisms (Anderson et al., 1980).
Methylation Technique in Analytical Chemistry : A gas chromatographic on-column methylation technique was developed for the simultaneous determination of antiepileptic drugs in blood, showcasing a method in analytical chemistry (Dudley et al., 1977).
Ethyl Formate in Postharvest Pest Control : Research on the use of ethyl formate, a natural plant volatile, as an alternative to methyl bromide in postharvest insect control for citrus fruits suggests its application in agricultural sciences (Pupin et al., 2013).
Propriétés
IUPAC Name |
5-ethyl-5-methyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKCQZZZVWWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938325 | |
| Record name | 5-Ethyl-5-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5-methyldecane | |
CAS RN |
17312-74-2 | |
| Record name | 5-Ethyl-5-methyldecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-5-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



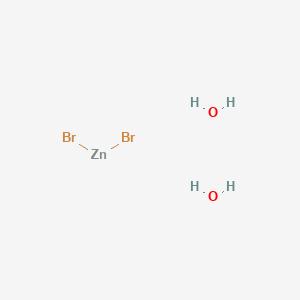
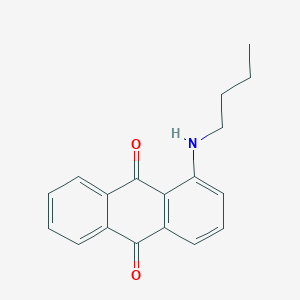
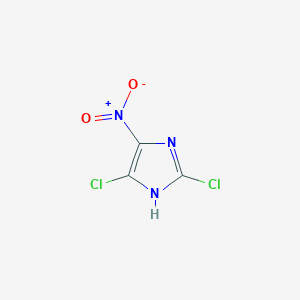
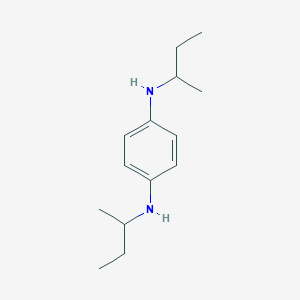
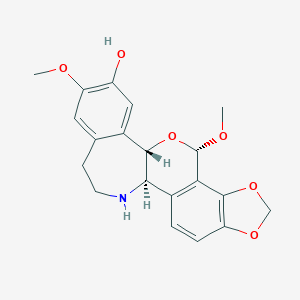
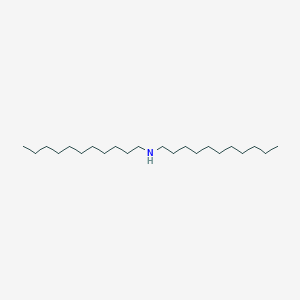
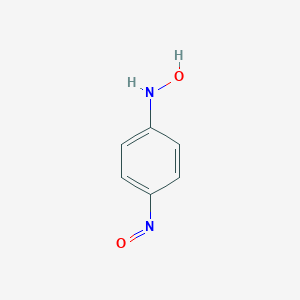
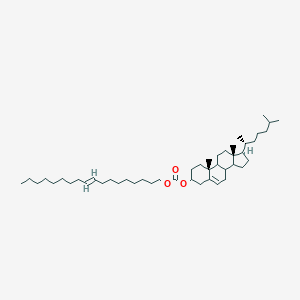
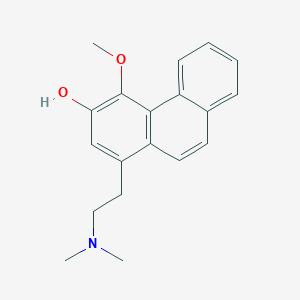
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
